molecular formula C12H27B B073942 Tri-sec-butylborane CAS No. 1113-78-6

Tri-sec-butylborane

Cat. No.: B073942
CAS No.: 1113-78-6
M. Wt: 182.16 g/mol
InChI Key: YUPAWYWJNZDARM-UHFFFAOYSA-N
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Description

Tri-sec-butylborane (CAS 1113-78-6) is a trialkylborane compound with the formula [(CH₃)CHCH₂]₃B. It is commercially available as a 1.0 M solution in tetrahydrofuran (THF) and is widely used in organic synthesis due to its strong Lewis acidity and reducing properties . The compound’s structure features three sec-butyl groups attached to a central boron atom, creating steric bulk that influences its reactivity and selectivity in chemical reactions. Key applications include its role in synthesizing lithium tri-sec-butylborohydride (L-Selectride), a highly stereoselective reducing agent , and its use in pharmaceutical processes for stereospecific reductions in the synthesis of HMG-CoA reductase inhibitors .

Properties

IUPAC Name

tri(butan-2-yl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27B/c1-7-10(4)13(11(5)8-2)12(6)9-3/h10-12H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPAWYWJNZDARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(C)CC)(C(C)CC)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883646
Record name Borane, tris(1-methylpropyl)-
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Molecular Weight

182.16 g/mol
Source PubChem
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Physical Description

Liquid
Record name Borane, tris(1-methylpropyl)-
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CAS No.

1113-78-6
Record name Tris(1-methylpropyl)borane
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Record name Borane, tris(1-methylpropyl)-
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Record name Borane, tris(1-methylpropyl)-
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Record name Tri-sec-butylborane
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Preparation Methods

Reaction Mechanism and Stoichiometry

The lithium hydride (LiH) route involves the direct reaction of processed lithium hydride with this compound (TSBB) in tetrahydrofuran (THF) under nitrogen atmosphere. The general reaction proceeds as:

LiH+(sec-C4H9)3BLi(sec-C4H9)3BH\text{LiH} + (\text{sec-C}4\text{H}9)3\text{B} \rightarrow \text{Li}(\text{sec-C}4\text{H}9)3\text{BH}

This exothermic reaction requires precise temperature control (15–42°C) to prevent byproduct formation. Commercial LiH with ≥95% purity and TSBB with ≥90% boron content are critical for achieving yields >80%.

Industrial Process Parameters

Patent US6268537B1 outlines a scalable protocol using Parr pressure reactors:

  • Reactant Preparation : LiH (3.14 g, 96.4% purity) and THF (250 mL) are charged into a nitrogen-purged reactor.

  • Borane Addition : TSBB (54.65 g) is introduced into the headspace over 89 minutes.

  • Thermal Regulation : The mixture is stirred at 23–27°C for 21 hours, followed by cooling to ambient temperature.

  • Product Isolation : The crude product is analyzed via 11B^{11}\text{B}-NMR, with yields quantified by integration of TSBB and Li(sec-C4_4H9_9)3_3BH signals.

Table 1: Yield Optimization in LiH-Mediated TSBB Synthesis (US6268537B1)

ExperimentLiH Purity (%)TSBB Purity (%)Temperature (°C)Yield (%)
199.1852497
277.7855083
395.0903091

Grignard Reagent-Based Alkylation of Boron Trifluoride

Reaction Design and Catalysis

The Grignard method, detailed in CN107446003A, employs sec-butylmagnesium bromide (C4_4H9_9MgBr) and boron trifluoride etherate (BF3_3·Et2_2O) in diethyl ether:

3C4H9MgBr+BF3Et2O(sec-C4H9)3B+3MgBrF+Et2O3\text{C}4\text{H}9\text{MgBr} + \text{BF}3·\text{Et}2\text{O} \rightarrow (\text{sec-C}4\text{H}9)3\text{B} + 3\text{MgBrF} + \text{Et}2\text{O}

Triethylenediamine (C6_6H12_{12}N2_2) acts as a Lewis base catalyst, enhancing boron electrophilicity.

Stepwise Protocol

  • Grignard Formation : sec-Butyl bromide (46.5 parts) reacts with magnesium turnings in anhydrous ether.

  • Boron Trifluoride Addition : BF3_3·Et2_2O is added dropwise at 0°C (ice-water bath).

  • Workup : The mixture is stirred for 25–35 minutes, filtered through an 800-mesh sieve, and distilled to isolate TSBB.

Critical Parameters :

  • Molar Ratio : 3:1 (C4_4H9_9MgBr:BF3_3) to prevent dialkylborane byproducts.

  • Solvent : Absolute ether ensures moisture-free conditions.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • LiH Route : Achieves 83–97% yield (Table 1) but requires high-purity reactants (>95%) and specialized reactors.

  • Grignard Route : Lower yields (70–85%) due to competing side reactions but offers simpler scalability for laboratory use.

Quality Control and Analytical Validation

Purity Assessment

  • 11B^{11}\text{B}-NMR Spectroscopy : Primary method for quantifying TSBB and lithium tri-sec-butylborohydride (LTSBBH). Shifts at δ = 80–85 ppm confirm trialkylborane formation.

  • Active Hydride Titration : Iodometric titration verifies hydride content in LTSBBH, with commercial batches requiring ≥98% active hydride.

Impurity Profiling

Common impurities include:

  • Dialkylboranes : Formed via incomplete alkylation (BF3_3·Et2_2O < 90% purity).

  • Lithium Byproducts : Residual LiH or LiAlH4_4 (in Grignard route) necessitates aqueous workup.

Industrial Applications and Recent Advancements

Asymmetric Reduction Catalysis

TSBB-derived reagents like LTSBBH enable enantioselective ketone reductions (e.g., Corey-Bakshi-Shibata reaction), achieving ee >99% in pharmaceutical intermediates.

Solvent Engineering Innovations

Recent patents highlight supercritical CO2_2 as an alternative solvent, reducing THF usage by 40% and improving reaction rates .

Scientific Research Applications

Polymerization Initiator

Radical Polymerization
Tri-sec-butylborane is widely used as a radical initiator in polymerization reactions. It can initiate free-radical polymerization processes when exposed to oxygen or peroxygen compounds, leading to the formation of crosslinked polymeric materials. The mechanism involves the generation of free radicals from this compound upon interaction with oxygen, which subsequently react with ethylenically unsaturated compounds to form polymers .

Table 1: Comparison of Polymerization Initiators

Initiator TypeActivation Energy (kcal/mol)Reaction Medium
This compound4Tetrahydrofuran
Benzoyl Peroxide26-33Various
Azobis-isobutyronitrile15-26Various

Case Study: Copolymerization
In a study involving the copolymerization of methyl methacrylate using this compound as an initiator, it was found that the reaction conditions significantly influenced the molecular weight and properties of the resulting polymers. The use of this compound allowed for controlled polymerization, yielding polymers with desirable characteristics for potential applications in coatings and adhesives .

Synthetic Organic Chemistry

This compound serves as a reagent in various organic transformations, including reductions and functional group modifications. Its ability to form stable complexes with other reagents makes it a valuable tool in synthetic pathways.

Reduction Reactions
this compound has been employed in stereoselective reductions, such as the reduction of ketones to alcohols. For instance, lithium tri-sec-butylborodeuteride, derived from this compound, was used to achieve high stereoselectivity in the reduction of cyclohexanones .

Table 2: Stereoselectivity Outcomes

Reaction TypeProduct TypeStereoselectivity (%)
Reduction of CyclohexanonesAxial Alcohols89
Reduction with NaBD4/CeCl3Equatorial AlcoholsMajor product

Environmental Stability Studies

Research into the stability of this compound under various environmental conditions has revealed its behavior in the presence of moisture and oxygen. Understanding these interactions is crucial for optimizing its use in industrial applications, particularly in adhesive formulations where stability and performance are critical.

Mechanism of Action

The mechanism of action of tri-sec-butylborane involves the transfer of hydride ions (H-) from the boron atom to the substrate. This hydride transfer is facilitated by the electron-deficient nature of the boron atom, which makes it a strong reducing agent. The molecular targets include carbonyl compounds, which are reduced to alcohols through this mechanism. The pathways involved typically include the formation of a boron-substrate complex, followed by hydride transfer and subsequent product release .

Comparison with Similar Compounds

Key Findings :

  • TEB’s smaller ethyl groups allow faster radical initiation in polymerizations, while this compound’s bulk enhances stereoselectivity in reductions .
  • This compound exhibits slower auto-oxidation compared to TEB, attributed to its steric protection of the boron center .

This compound vs. Tri-n-butylborane

Property This compound Tri-n-butylborane
Alkyl Group Branched sec-butyl Linear n-butyl
Co-Catalytic Effects Less influenced by amino acid esters Polymerization of MMA enhanced by methyl tyrosinate
Mechanism Radical pathways less dominant Radical polymerization of MMA

Key Findings :

  • Tri-n-butylborane’s linear structure facilitates radical polymerization of methyl methacrylate (MMA), whereas this compound’s branched groups suppress radical pathways .

This compound vs. Triarylboranes

Property This compound Triarylboranes (e.g., Triphenylborane)
Electronic Effects Strong Lewis acidity due to alkyl groups Tunable Lewis acidity via aryl substituents
Applications Reducing agents, stereoselective synthesis Catalysis, sensing, and materials science
Stability Air-sensitive; requires inert conditions More stable due to aromatic conjugation

Key Findings :

  • Triarylboranes are more stable and versatile in materials science, while this compound excels in stoichiometric reductions .
  • Aryl groups in triarylboranes enable π-conjugation, enhancing applications in optoelectronics, unlike alkylboranes .

This compound vs. Fluorinated Boranes

Property This compound (Dibutyloxo)trifluoro-λ⁵-borane
Lewis Acidity Moderate Extremely high (Lewis superacid)
Substituents Alkyl groups Fluorine and alkoxy groups
Applications Organic synthesis Catalysis, fluorination reactions

Key Findings :

  • Fluorinated boranes exhibit superior Lewis acidity, enabling catalytic applications, while this compound’s reactivity is tailored for reductions .
  • The electron-withdrawing fluorine atoms in (dibutyloxo)trifluoro-λ⁵-borane enhance its catalytic activity compared to alkylboranes .

Biological Activity

Tri-sec-butylborane, a boron-containing compound, is primarily recognized for its utility as a reducing agent in organic synthesis. Its biological activity, however, extends beyond synthetic applications, influencing various biochemical pathways and cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and implications in biochemical research.

Hydride Donor Properties
this compound acts as a potent hydride donor. It facilitates the reduction of carbonyl compounds to alcohols by donating hydride ions (HH^-) to the carbonyl carbon. This reaction is crucial in organic chemistry and has significant implications in biological systems where such reductions are essential for metabolic processes .

Biochemical Pathways
The compound's ability to reduce ketones impacts various metabolic pathways. For instance, it has been employed in the diastereoselective reduction of cyclic ketones, which is important for synthesizing biologically active molecules . Moreover, the reduction reactions catalyzed by this compound can influence enzyme activities and cellular signaling pathways, affecting gene expression and overall cellular metabolism .

Pharmacokinetics

Stability and Sensitivity
this compound is sensitive to air and moisture, which can affect its stability and efficacy in biological contexts. In laboratory settings, it is often used in anhydrous solvents like tetrahydrofuran (THF) to maintain its reactivity. Understanding its pharmacokinetics is crucial for optimizing its use in biological applications.

Dosage Effects
Research indicates that the effects of this compound vary with dosage in animal models. At low concentrations, it can effectively reduce target substrates without significant toxicity. However, higher concentrations may lead to adverse effects due to excessive reduction or interaction with cellular components .

Case Study 1: Stereoselective Reductions

A study demonstrated the use of lithium tri-sec-butylborohydride (a derivative) for the stereoselective reduction of ketones to alcohols. The results indicated high selectivity ratios when optimized conditions were applied (Table 1). This application showcases its potential in synthesizing complex organic molecules with biological relevance.

ExperimentLiAlD4 Concentration (mmol/mL)Methanol:this compound RatioConversion (%)Selectivity (%)
10.883:1.18089:11
20.883:1.2100Optimal

Case Study 2: Cellular Effects

Research on the cellular effects of this compound revealed its influence on gene expression related to inflammatory responses. In LPS-stimulated cells, this compound modulated the expression of pro-inflammatory markers such as TNFα and Cox2, highlighting its potential role in inflammatory pathways .

Chemical Reactions Analysis

Reduction Reactions

Tri-sec-butylborane serves as a precursor to potent reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride) . This derivative demonstrates exceptional stereoselectivity in ketone reductions:

  • Cyclohexanone reduction yields axial alcohols with 89% selectivity, surpassing NaBH₄/CeCl₃ (equatorial preference) .
  • Mechanism : Hydride transfer occurs via a six-membered transition state, where steric bulk directs attack to the less hindered face .

Table 1: Stereoselectivity in Cyclohexanone Reductions

ReagentProductSelectivity (%)
L-SelectrideAxial alcohol89
NaBD₄/CeCl₃Equatorial alcohol82
BH₃·THFMixed<50

Isomerization and Thermal Decomposition

This compound undergoes temperature-dependent isomerization and decomposition:

  • Isomerization : At 100–175°C, catalyzed by diborane, it converts to tri-n-butylborane .
  • Decomposition : Above 110°C, retro-hydroboration yields sec-butylborane and butene . At 300°C, cyclic boranes form via alkyldiborane intermediates .

Key Conditions :

  • Isomerization: 100–175°C, trace B₂H₆ .
  • Decomposition: 110°C (butene release) or 300°C (cyclic products) .

Polymerization Initiator

This compound acts as a radical initiator in vinyl polymerizations:

  • Mechanism : Reacts with oxygen to generate free radicals, initiating chain growth .
  • Efficiency : Lower activation energy (Eₐ = 4 kcal/mol) vs. benzoyl peroxide (26–33 kcal/mol) .

Table 2: Polymerization Initiator Comparison

InitiatorEₐ (kcal/mol)Reaction Medium
This compound/O₂4THF
Benzoyl peroxide26–33Various
AIBN15–26Various

Hydroboration and Cross-Coupling

This compound participates in hydroboration and cross-coupling reactions:

  • Hydroboration : Adds to alkenes regioselectively, favoring anti-Markovnikov products . Steric hindrance limits reactivity with tetrasubstituted alkenes .
  • Suzuki-Miyaura Coupling : Transmetallation with palladium catalysts forms C–C bonds, though hindered substrates may require optimized ligands .

Oxidation and Hydrolysis

  • Oxidation : Air exposure converts this compound to borinic acid (R₂BOH) and eventually boronic acid (RB(OH)₂) .
  • Hydrolysis : Reacts with water to form sec-butane and boric acid, though mineral acids (e.g., HBr) yield di-sec-butylborinic acid .

Reaction Example :
(sec C4H9)3B+3H2O3sec C4H10+H3BO3(sec\text{ }C₄H₉)₃B+3H₂O\rightarrow 3sec\text{ }C₄H₁₀+H₃BO₃

Radical Reactions

In the presence of oxygen, this compound generates radicals for:

  • Allylic alkylation : Forms unsaturated aldehydes/alcohols .
  • Cis-addition : Adds C–H bonds of pyrroles/thiophenes to alkynes .

Case Study : Copolymerization of methyl methacrylate yields polymers with controlled molecular weights (Mw = 50–100 kDa) for coatings/adhesives .

Coordination Chemistry

This compound forms complexes with Lewis bases (e.g., THF, amines), stabilizing reactive intermediates:

  • THF Coordination : Enhances hydride transfer in reductions by solvating Li⁺ .
  • Amine Complexes : Improve air stability for handling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tri-sec-butylborane
Reactant of Route 2
Tri-sec-butylborane

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